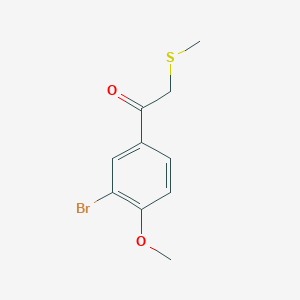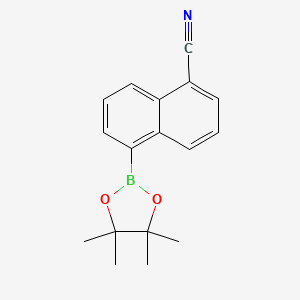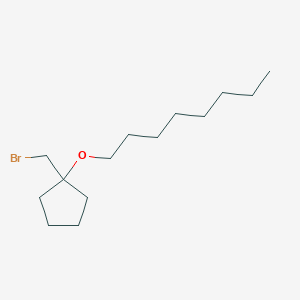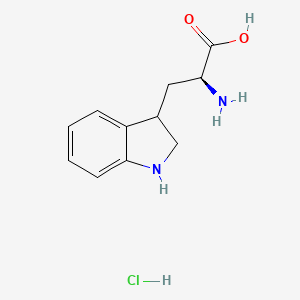![molecular formula C7H5ClLiNO3 B13487194 Lithium(1+) 2-[(3-chloropyridin-2-yl)oxy]acetate](/img/structure/B13487194.png)
Lithium(1+) 2-[(3-chloropyridin-2-yl)oxy]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium(1+) 2-[(3-chloropyridin-2-yl)oxy]acetate is an organic compound that has garnered significant interest in various fields of research and industry. This compound is known for its unique chemical structure, which includes a lithium ion and a chloropyridinyl group, making it a valuable subject for scientific studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+) 2-[(3-chloropyridin-2-yl)oxy]acetate typically involves the reaction of 3-chloropyridine with lithium acetate under controlled conditions. The reaction is carried out in an organic solvent, such as tetrahydrofuran (THF), at a temperature range of 0-25°C. The process requires careful monitoring to ensure the complete conversion of reactants to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to maintain precise reaction conditions. Quality control measures are implemented to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Lithium(1+) 2-[(3-chloropyridin-2-yl)oxy]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chloropyridinyl group can undergo nucleophilic substitution reactions with nucleophiles like amines and thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyridines.
Aplicaciones Científicas De Investigación
Lithium(1+) 2-[(3-chloropyridin-2-yl)oxy]acetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on biological systems and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Lithium(1+) 2-[(3-chloropyridin-2-yl)oxy]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The chloropyridinyl group plays a crucial role in its binding affinity and specificity. The lithium ion can also influence cellular signaling pathways, contributing to its overall effects .
Comparación Con Compuestos Similares
Similar Compounds
Lithium(1+) 2-[(3-chloropyridin-4-yl)oxy]acetate: Similar structure but with the chloropyridinyl group at a different position.
Lithium(1+) 2-[(3-bromopyridin-2-yl)oxy]acetate: Similar structure but with a bromine atom instead of chlorine.
Lithium(1+) 2-[(3-fluoropyridin-2-yl)oxy]acetate: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
Lithium(1+) 2-[(3-chloropyridin-2-yl)oxy]acetate is unique due to its specific chloropyridinyl group positioning, which influences its reactivity and binding properties. This makes it a valuable compound for targeted applications in research and industry.
Propiedades
Fórmula molecular |
C7H5ClLiNO3 |
|---|---|
Peso molecular |
193.5 g/mol |
Nombre IUPAC |
lithium;2-(3-chloropyridin-2-yl)oxyacetate |
InChI |
InChI=1S/C7H6ClNO3.Li/c8-5-2-1-3-9-7(5)12-4-6(10)11;/h1-3H,4H2,(H,10,11);/q;+1/p-1 |
Clave InChI |
LSLZGYMEYRZGHR-UHFFFAOYSA-M |
SMILES canónico |
[Li+].C1=CC(=C(N=C1)OCC(=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(5-methyl-4H-1,2,4-triazol-3-yl)oxolan-3-yl]methanamine dihydrochloride](/img/structure/B13487113.png)





![2-[1-(Trifluoromethyl)cyclobutyl]pyridin-3-amine](/img/structure/B13487140.png)





![Tert-butyl 3-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-5-yl]prop-2-ynoate](/img/structure/B13487187.png)

